
Tibolone 3-diméthylcétale
Vue d'ensemble
Description
Tibolone 3-Dimethyl Ketal is a synthetic steroid with the molecular formula C23H34O3 . It has a molecular weight of 358.5 g/mol . It is also known as (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol .
Synthesis Analysis
Tibolone 3-Dimethyl Ketal is an intermediate in the synthesis of Tibolone . The synthetic process involves the reduction of 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol with lithium and ammonia, followed by hydrolysis .
Molecular Structure Analysis
The IUPAC name for Tibolone 3-Dimethyl Ketal is (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Chemical Reactions Analysis
The conversion of a hemiacetal to an acetal is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .
Physical And Chemical Properties Analysis
Tibolone 3-Dimethyl Ketal has a molecular weight of 358.5 g/mol and a molecular formula of C23H34O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Intermédiaire de Tibolone
Tibolone 3-diméthylcétale est principalement utilisé comme intermédiaire dans la synthèse de la tibolone . La tibolone est un médicament hormonal stéroïdien synthétique, qui est non sélectif dans son profil de liaison, agissant principalement sur les récepteurs des œstrogènes .
Traitement des symptômes post-ménopausiques
La tibolone, pour laquelle la this compound est un intermédiaire, est utilisée depuis près de deux décennies principalement pour le traitement des symptômes post-ménopausiques . Il aide à soulager les symptômes tels que les bouffées de chaleur et les sueurs nocturnes.
Prévention de l'ostéoporose
La tibolone est également utilisée pour la prévention de l'ostéoporose post-ménopausique . Il a été démontré qu'elle a des effets anti-résorptifs sur les os .
Traitement des maladies cardiovasculaires
L'utilisation de la tibolone dans le traitement des maladies cardiovasculaires a été étudiée, bien que les résultats aient été peu concluants .
Découverte de médicaments
This compound est utilisé dans la recherche scientifique pour la découverte de médicaments. Il peut être utilisé pour développer de nouveaux médicaments ou améliorer l'efficacité et la sécurité des médicaments existants.
Synthèse pharmaceutique
En plus de la découverte de médicaments, la this compound est également utilisée dans la synthèse pharmaceutique. Il peut être utilisé pour synthétiser une variété de composés pharmaceutiques.
Science des matériaux
This compound a des applications en science des matériaux. Il peut être utilisé dans le développement de nouveaux matériaux ayant les propriétés souhaitées.
Mécanisme D'action
Target of Action
Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone , primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties .
Mode of Action
Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .
Biochemical Pathways
Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast .
Pharmacokinetics
Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women . The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours . The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN . The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet .
Result of Action
Tibolone has been shown to have anti-resorptive effects on bone . It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis .
Action Environment
The action, efficacy, and stability of Tibolone 3-Dimethyl Ketal can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone . Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors . It is also advised to store the compound locked up .
Safety and Hazards
Tibolone 3-Dimethyl Ketal is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Analyse Biochimique
Biochemical Properties
Tibolone 3-Dimethyl Ketal is a Tibolone intermediate . Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha .
Cellular Effects
Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis . Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions .
Molecular Mechanism
Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Tibolone 3-Dimethyl Ketal in laboratory settings. It is known that Tibolone 3-Dimethyl Ketal is a white crystalline powder that is stable in air .
Dosage Effects in Animal Models
The dosage effects of Tibolone 3-Dimethyl Ketal in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone .
Metabolic Pathways
Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .
Subcellular Localization
Tibolone, the parent compound, is known to bind to estrogen receptors, which are typically located in the cell nucleus .
Propriétés
IUPAC Name |
(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELCQPZSOLYWMG-LADQHVHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858481 | |
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-33-2 | |
| Record name | (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105186-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




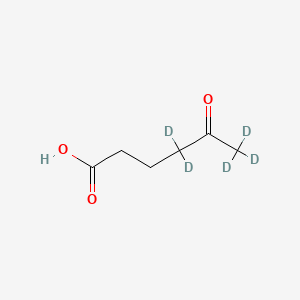
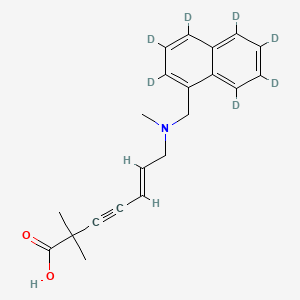
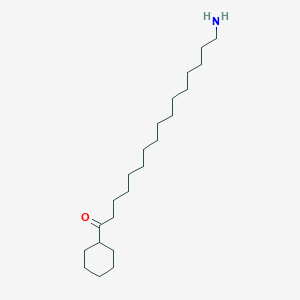

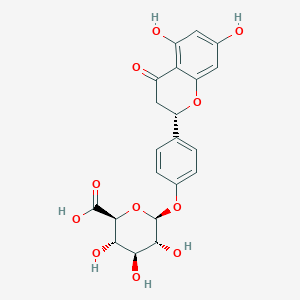


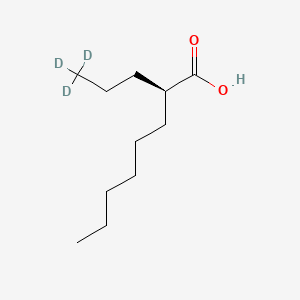

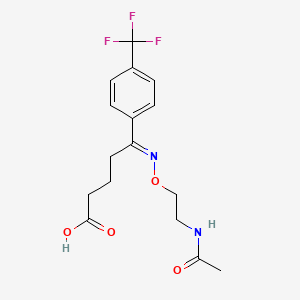
![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
